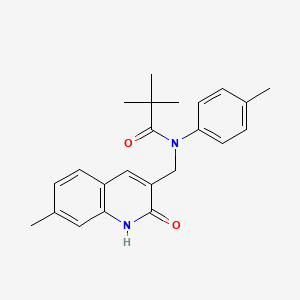
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(p-tolyl)pivalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(p-tolyl)pivalamide, also known as HM-3, is a chemical compound that has been extensively studied for its potential use in scientific research. It belongs to the class of quinoline derivatives and has shown promising results in various areas of research.
Mecanismo De Acción
The mechanism of action of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(p-tolyl)pivalamide involves its ability to bind to specific receptors and enzymes, thereby inhibiting their activity. It has been shown to selectively inhibit the activity of certain kinases and phosphatases, which are involved in various cellular signaling pathways.
Biochemical and Physiological Effects:
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(p-tolyl)pivalamide has been shown to have various biochemical and physiological effects, which are dependent on the specific receptors and enzymes it targets. It has been shown to inhibit the activity of certain cancer-related enzymes, thereby inhibiting the growth and proliferation of cancer cells. It has also been shown to have anti-inflammatory and anti-oxidant properties, which may have potential therapeutic applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(p-tolyl)pivalamide has several advantages as a research tool, including its high potency and selectivity. It has been shown to be effective at low concentrations, which makes it a cost-effective option for research. However, like any research tool, N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(p-tolyl)pivalamide has its limitations, including its potential toxicity and off-target effects. Therefore, it is essential to use appropriate controls and dosages to ensure accurate and reliable results.
Direcciones Futuras
There are several future directions for research involving N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(p-tolyl)pivalamide, including its potential use as a therapeutic agent for various diseases such as cancer and inflammation. It may also have potential applications in drug discovery and development, as well as in understanding the mechanisms of various cellular signaling pathways. Further research is needed to fully understand the potential of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(p-tolyl)pivalamide and its limitations as a research tool.
Métodos De Síntesis
The synthesis of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(p-tolyl)pivalamide involves the reaction of 2-hydroxy-7-methylquinoline with p-tolyl isocyanate in the presence of pivalic acid. The reaction is carried out under specific conditions of temperature and pressure, and the resulting product is purified through various techniques such as column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(p-tolyl)pivalamide has been widely used in scientific research for its potential applications in various fields such as biochemistry, pharmacology, and medicinal chemistry. It has been studied for its ability to inhibit the activity of certain enzymes and receptors, which are involved in various physiological processes.
Propiedades
IUPAC Name |
2,2-dimethyl-N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-(4-methylphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O2/c1-15-7-10-19(11-8-15)25(22(27)23(3,4)5)14-18-13-17-9-6-16(2)12-20(17)24-21(18)26/h6-13H,14H2,1-5H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPVHLESBJZJXOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(CC2=CC3=C(C=C(C=C3)C)NC2=O)C(=O)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

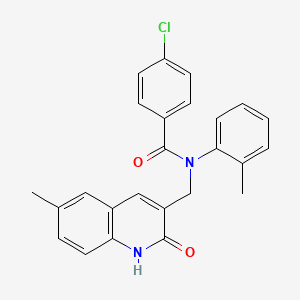
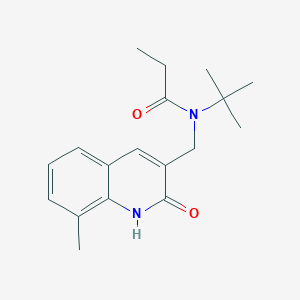
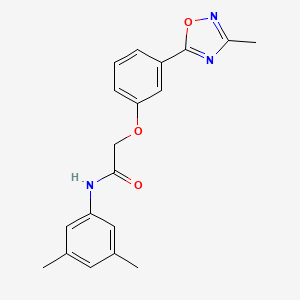
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-(3-methoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7688593.png)
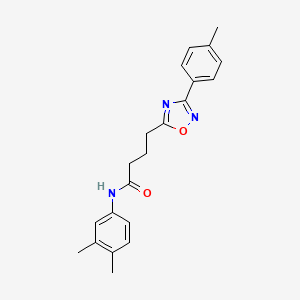

![4-chloro-N-(1-ethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7688617.png)

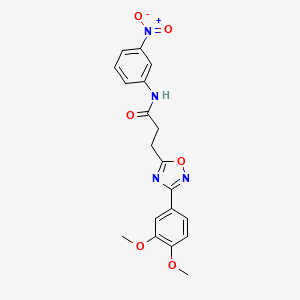
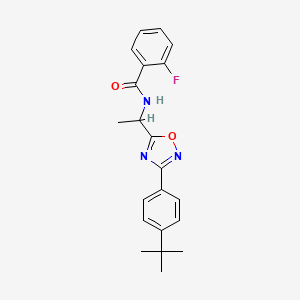
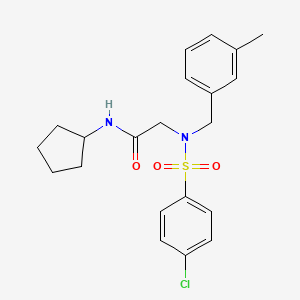

![N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-nitrobenzenesulfonamide](/img/structure/B7688680.png)
![(E)-N'-((2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylene)-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B7688686.png)